molecular formula C23H19N3O3 B11295636 2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11295636
M. Wt: 385.4 g/mol
InChI Key: WXUSEXRYOAFRBM-UHFFFAOYSA-N
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Description

2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound featuring a naphthalene moiety, an oxadiazole ring, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Phenoxyacetamide Formation: The phenoxy group is attached to the acetamide backbone through nucleophilic substitution reactions, where phenol reacts with chloroacetamide in the presence of a base.

    Final Assembly: The final compound is assembled by linking the oxadiazole-naphthalene intermediate with the phenoxyacetamide under suitable conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the oxadiazole ring, which is known for its bioactivity. It could be explored for antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a drug candidate. The naphthalene and oxadiazole moieties are common in many bioactive molecules, indicating possible therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The exact mechanism of action would depend on the specific application. Generally, the compound may interact with biological targets through:

    Binding to Enzymes: The oxadiazole ring can inhibit enzyme activity by binding to the active site.

    Interacting with Receptors: The naphthalene moiety may interact with cellular receptors, modulating signal transduction pathways.

    Disrupting Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[5-(phenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-{2-[5-(naphthalen-1-yl)-1,2,4-thiadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the naphthalene moiety in 2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide provides unique electronic and steric properties, potentially enhancing its bioactivity and stability compared to similar compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C23H19N3O3/c1-2-14-24-21(27)15-28-20-13-6-5-11-19(20)22-25-23(29-26-22)18-12-7-9-16-8-3-4-10-17(16)18/h2-13H,1,14-15H2,(H,24,27)

InChI Key

WXUSEXRYOAFRBM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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